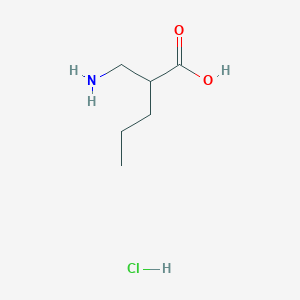

2-(Aminomethyl)pentanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Aminomethyl)pentanoic acid;hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2. It is also known as "2-(Aminomethyl)-4-methylpentanoic acid hydrochloride" . It is typically stored at room temperature and is available in a solid form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a bisfuran diamine monomer, which is similar to the structure of “this compound”, was achieved by condensing 2-aminomethyl furan with levulinic acid using an acid catalyst .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO2.ClH/c1-2-3-5(4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H . This indicates that the compound consists of a pentanoic acid backbone with an aminomethyl group attached.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 167.64 .Scientific Research Applications

Synthesis of Amino Acids

Research has demonstrated the preparation and resolution of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, among other derivatives, as constituent amino acids in AM-toxins. These compounds are synthesized through a process involving hydrolysis by hydrochloric acid, showcasing a method without drastic acid treatment for the synthesis and resolution of these amino acids (Shimohigashi, Lee, & Izumiya, 1976).

Biocatalysis

In another study, the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved using a biocatalytic one-pot cyclic cascade. This involved coupling an aldol reaction with a stereoselective transamination, demonstrating the compound's utility in producing chiral building blocks for drug development and industrial manufacturing (Hernández et al., 2017).

Development of Platform Chemicals

Alpha and beta-glucoisosaccharinic acids, derived from the treatment of cellulosic materials with aqueous alkali, have been explored for their potential as platform chemicals. Their highly functionalized carbon skeleton, with fixed chirality, makes them ideal for synthesis applications, with studies exploring the protecting group chemistry of these acids (Almond et al., 2018).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Properties

IUPAC Name |

2-(aminomethyl)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-5(4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABJWXCTWGEDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-4-carboxamide](/img/structure/B2890719.png)

![N-(tert-butyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2890720.png)

![(3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2890727.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2890730.png)

![2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2890731.png)

![2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2890732.png)

![2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2890736.png)